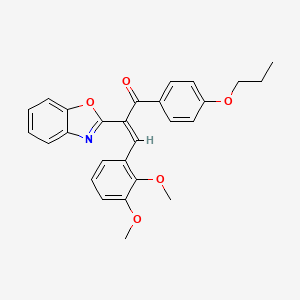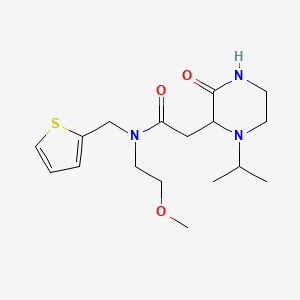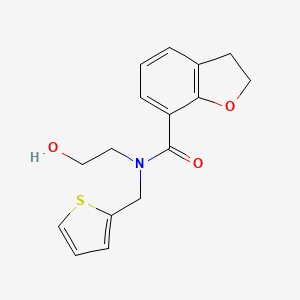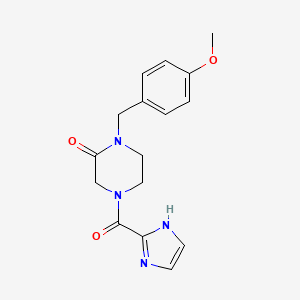![molecular formula C21H25N3O3 B5351079 N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5351079.png)
N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide, also known as EPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
作用机制
The mechanism of action of N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has been shown to selectively inhibit HDAC1 and HDAC3, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in immune cells, it has been found to reduce the production of pro-inflammatory cytokines. This compound has also been shown to increase the levels of acetylated histones, which are associated with changes in gene expression.
实验室实验的优点和局限性
One advantage of using N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for specific modulation of gene expression. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to predict its effects in different experimental settings.
未来方向
There are several potential future directions for N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another direction is the investigation of this compound in combination with other compounds for synergistic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in different disease models.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential as a therapeutic agent for various diseases. Its selectivity for HDAC1 and HDAC3, low toxicity, and multiple potential applications make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
合成方法
N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is synthesized through a multi-step process that involves the reaction of 3-phenoxybenzaldehyde with ethyl acetoacetate to form 1-(3-phenoxybenzyl)-3-oxobutan-1-ol. This intermediate is then reacted with piperazine and ethanol to yield this compound.
科学研究应用
N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in models of neurodegenerative diseases.
属性
IUPAC Name |
N-ethyl-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-22-20(25)14-19-21(26)23-11-12-24(19)15-16-7-6-10-18(13-16)27-17-8-4-3-5-9-17/h3-10,13,19H,2,11-12,14-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZORNLQBRXFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5351001.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5351010.png)
![5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5351017.png)
![methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-(tetrahydro-2-furanylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5351022.png)
![N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide](/img/structure/B5351026.png)
![2-ethyl-1-isopropyl-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B5351033.png)
![1'-(cyclopropylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351039.png)
![(3R*,3aR*,7aR*)-1-(2-methoxyisonicotinoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351043.png)





![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351100.png)